molecular formula C14H19NO3 B13926945 Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate

Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate

Cat. No.: B13926945
M. Wt: 249.30 g/mol
InChI Key: AVWJDOYUECNADH-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate is a piperidine-derived compound featuring a benzyl group at the 1-position, a hydroxyl group at the 5-position, and a methyl ester at the 3-position.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate

InChI

InChI=1S/C14H19NO3/c1-18-14(17)12-7-13(16)10-15(9-12)8-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3

InChI Key

AVWJDOYUECNADH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CN(C1)CC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate generally proceeds via functionalization of piperidine derivatives or hydrogenation of hydroxypyridine precursors, followed by protection, substitution, and purification steps. Key steps include:

  • Preparation of 1-benzyl-5-hydroxypiperidine-3-carboxylic acid or ester intermediates.
  • Catalytic hydrogenation of hydroxypicolinate esters to hydroxypiperidine esters.
  • Protection of amine groups with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups.
  • Introduction of benzyl substituents via nucleophilic substitution or reductive amination.
  • Resolution or stereochemical control to obtain specific isomers.

Detailed Preparation Methods

Preparation from 5-Hydroxypicolinate Esters via Catalytic Hydrogenation

One prominent method involves hydrogenation of ethyl 5-hydroxypicolinate to ethyl 5-hydroxypiperidine-2-carboxylate, followed by enzymatic resolution and protection steps:

  • Step 1: Ethyl 5-hydroxypicolinate is hydrogenated using 10% Rhodium on carbon catalyst under 200 psi hydrogen pressure at room temperature for 12 hours to yield ethyl 5-hydroxypiperidine-2-carboxylate (crude).

  • Step 2: The crude product undergoes enzymatic resolution using Lipozyme CALB in potassium phosphate buffer (pH 7.5) to obtain the (2S,5S)-isomer with high stereoselectivity.

  • Step 3: The hydroxyl and amine groups are protected by reaction with di-tert-butyl dicarbonate ((Boc)2O) in the presence of triethylamine at 0 °C to room temperature, yielding (2S,5S)-1-tert-butyl-2-ethyl-5-hydroxypiperidine-1,2-dicarboxylate.

  • Step 4: Subsequent substitution with benzyloxyamine (NH2OBn) in the presence of trifluoromethanesulfonic anhydride (Tf2O) and 2,6-dimethylpyridine at low temperature (-30 °C to room temperature) affords the benzyl-protected hydroxypiperidine derivative.

This method yields high purity products with good stereochemical control and overall yield up to 42.9% over multiple steps.

Preparation via Quaternization and Catalytic Hydrogenation

Another approach involves starting from 3-methyl-5-hydroxypyridine:

  • Step 1: 3-methyl-5-hydroxypyridine reacts with benzyl halide in an organic solvent to form a quaternary ammonium salt.

  • Step 2: Catalytic hydrogenation of this salt in an alcohol solvent with a suitable catalyst produces cis-3-methyl-5-hydroxypiperidine.

  • Step 3: The hydroxyl group is converted to a sulfonic acid ester by reaction with a sulfonylating agent in the presence of base.

  • Step 4: Nucleophilic substitution with an amine compound introduces the benzylamino group, yielding trans-3-methyl-5-benzylaminopiperidine.

  • Step 5: Hydrolysis of the sulfonamide under acidic conditions in a pressure-resistant tube at 90–120 °C completes the synthesis of the racemic trans-3-methyl-5-benzylaminopiperidine.

This method emphasizes control over stereochemistry and functional group transformations to achieve the target compound.

Oxidation and Esterification Procedures

In patent EP2473502A1, preparation of 1-benzyl-5-hydroxypiperidine-3-carboxylic acid involves:

  • Extraction and washing steps using dichloromethane and drying over sodium sulfate.
  • Oxidation with chromium trioxide in aqueous sulfuric acid at room temperature for 3 hours.
  • Subsequent esterification to form methyl esters under controlled conditions.

This sequence highlights classical oxidation and extraction techniques for intermediate preparation.

Analytical and Yield Data

Step/Compound Conditions/Notes Yield (%) Stereochemistry Analytical Data
Ethyl 5-hydroxypicolinate hydrogenation Rh/C catalyst, H2 200 psi, RT, 12 h Quantitative (crude) Racemic TLC monitored
Enzymatic resolution with Lipozyme CALB Potassium phosphate buffer pH 7.5, RT, 12 h High (not specified) (2S,5S) enantiomer Chiral HPLC, NMR
Boc protection of amine groups (Boc)2O, TEA, 0 °C to RT High (not specified) Retained stereochemistry 1H NMR, 13C NMR, HRMS
Substitution with benzyloxyamine Tf2O, 2,6-dimethylpyridine, -30 °C to RT High (not specified) Retained stereochemistry NMR, HRMS
Quaternization of 3-methyl-5-hydroxypyridine Benzyl halide, organic solvent Not specified Racemic Not specified
Catalytic hydrogenation of quaternary salt Alcohol solvent, catalyst Not specified Cis isomer Not specified
Sulfonylation and nucleophilic substitution Sulfonylating agent, base, amine compound Not specified Trans isomer Not specified
Sulfonamide hydrolysis AcOH, HCl, 90–120 °C, pressure tube Not specified Trans isomer Not specified

Research Outcomes and Perspectives

  • The enzymatic resolution approach provides an environmentally friendly and stereoselective route to the target compound, with high enantiomeric excess and good yields.

  • Catalytic hydrogenation of hydroxypicolinate esters is a key step enabling conversion to hydroxypiperidine derivatives with controlled stereochemistry.

  • The quaternization and sulfonylation method offers a robust synthetic route for racemic mixtures, useful for further derivatization or resolution.

  • Oxidation and esterification steps remain fundamental in preparing key intermediates, as demonstrated in patent literature.

  • Analytical techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and chiral chromatography are essential for confirming purity, structure, and stereochemistry throughout the synthesis.

Summary Table of Key Preparation Methods

Method Starting Material Key Reactions Advantages Limitations
Enzymatic resolution route Ethyl 5-hydroxypicolinate Hydrogenation, enzymatic resolution, Boc protection, substitution High stereoselectivity, environmentally friendly Multi-step, moderate overall yield
Quaternization & sulfonylation 3-methyl-5-hydroxypyridine Quaternization, catalytic hydrogenation, sulfonylation, substitution, hydrolysis Good control of stereochemistry, scalable Requires pressure vessel, racemic mixture
Oxidation & esterification Piperidine derivatives Oxidation with CrO3, extraction, esterification Classical approach, well-established Use of toxic reagents (CrO3)

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Benzyl 3-(3-Methyl-1H-1,2,4-Triazol-5-yl)Piperidine-1-Carboxylate

  • Structural Differences :
    • The triazole ring replaces the hydroxyl group in the target compound, introducing nitrogen-rich aromaticity.
    • The ester group is part of a benzyl carboxylate (1-carboxylate) rather than a methyl ester (3-carboxylate).
  • The benzyl carboxylate could confer greater steric hindrance and lipophilicity compared to the methyl ester.

1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid

  • Structural Differences :
    • A pyrrolidine ring (5-membered) replaces the piperidine ring (6-membered).
    • A ketone (5-oxo) and carboxylic acid (3-carboxylic acid) are present instead of hydroxyl and methyl ester groups.
  • Functional Implications: The smaller ring size reduces conformational flexibility.

Methyl Salicylate

  • Structural Differences :
    • A simple aromatic ester (methyl ester of salicylic acid) lacking the piperidine backbone.
  • Functional Implications :
    • Methyl salicylate is a volatile organic compound (VOC) with applications in fragrances and analgesics. The absence of a heterocyclic ring in methyl salicylate limits its utility in targeted drug design compared to the piperidine-based target compound .

Research Findings and Limitations

  • Hydrogen Bonding : The hydroxyl group in the target compound may improve solubility in polar solvents compared to the ketone in 1-methyl-5-oxopyrrolidine-3-carboxylic acid .
  • Lipophilicity : The benzyl group in both the target compound and benzyl 3-(3-methyl-1H-triazol-5-yl)piperidine-1-carboxylate suggests enhanced membrane permeability relative to methyl salicylate .
  • Data Gaps: No direct experimental data (e.g., melting points, bioactivity) for the target compound are available in the provided evidence. Comparisons are inferred from structural analogs.

Biological Activity

Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C13H17NO3
  • Molecular Weight: 235.28 g/mol
  • CAS Number: 112197-88-3

The compound features a piperidine ring with a hydroxyl group and a benzyl group, contributing to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The hydroxyl group at the 5-position can form hydrogen bonds, enhancing binding affinity to target proteins. Additionally, the benzyl group increases membrane permeability, facilitating cellular uptake.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition:
    • It has been studied for its potential to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Preliminary studies suggest it may exhibit selective inhibition towards MAO-A and MAO-B, similar to other piperidine derivatives .
  • Antimicrobial Properties:
    • Some studies have indicated that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in anti-infective therapies.
  • Anticancer Activity:
    • Investigations into its cytotoxic effects have shown promise in inducing apoptosis in cancer cell lines, suggesting potential as an anticancer agent .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaKey Features
Methyl 1-benzyl-4-hydroxypiperidine-3-carboxylateC13H17NO3Lacks the hydroxyl at the 5-position
N-Benzyl-3-hydroxypiperidineC12H15NODoes not contain the ester functionality
Methyl 1-benzyl-4-oxo-piperidine-3-carboxylateC13H15NO3Contains a ketone instead of a hydroxyl group

This table highlights how the presence of specific functional groups influences biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on MAO Inhibition:
    • A study examined its inhibitory effects on MAO-A and MAO-B, revealing IC50 values comparable to established inhibitors like clorgyline and deprenyl . This suggests potential applications in treating mood disorders.
  • Antimicrobial Efficacy:
    • In vitro testing demonstrated significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
  • Cytotoxicity in Cancer Models:
    • Research involving FaDu hypopharyngeal tumor cells showed that the compound induced apoptosis more effectively than standard treatments, suggesting a new avenue for cancer therapy .

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